4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide
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Overview
Description
4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide is a chemical compound that features a tetrazole ring substituted with a methylsulfanyl group and attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a benzoyl chloride derivative with a tetrazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the tetrazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide has a wide range of applications in scientific research:
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzamide moiety can interact with proteins and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-(Methylsulfonyl)aniline: A compound with a similar methylsulfanyl group but different overall structure.
1-methyl-5-(methylsulfanyl)-1H-1,2,3,4-tetrazole: Shares the tetrazole ring and methylsulfanyl group but lacks the benzamide moiety.
2-[2,4-difluoro-3-(methylsulfanyl)phenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole: Another compound with a methylsulfanyl group but different heterocyclic structure.
Uniqueness: 4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide is unique due to the combination of its tetrazole ring, methylsulfanyl group, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(5-methylsulfanyltetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c1-16-9-11-12-13-14(9)7-4-2-6(3-5-7)8(10)15/h2-5H,1H3,(H2,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEXHUSXLZAVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=NN1C2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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